3-(2-(4-Methoxyphenoxy)acetamido)benzofuran-2-carboxamide

Description

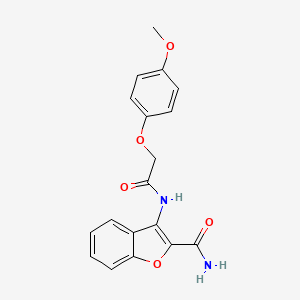

3-(2-(4-Methoxyphenoxy)acetamido)benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by a benzofuran core substituted with a 4-methoxyphenoxyacetamido group at the 3-position and a primary carboxamide (-CONH₂) at the 2-position. Its structure combines aromatic, ether, and amide functionalities, making it a candidate for exploration in medicinal chemistry, particularly for targeting enzymes or receptors where hydrogen bonding and lipophilicity are critical.

Properties

IUPAC Name |

3-[[2-(4-methoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-23-11-6-8-12(9-7-11)24-10-15(21)20-16-13-4-2-3-5-14(13)25-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJITWIXHFNMREE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Methoxyphenoxy)acetamido)benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds.

Introduction of the Acetamido Group: The acetamido group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with an acyl chloride or anhydride.

Attachment of the 4-Methoxyphenoxy Group: This step involves the reaction of the benzofuran derivative with 4-methoxyphenol under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Methoxyphenoxy)acetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophilic substitution with amines or electrophilic substitution with halogens.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

3-(2-(4-Methoxyphenoxy)acetamido)benzofuran-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(4-Methoxyphenoxy)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in disease pathways, leading to inhibition or activation of these targets.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The primary structural analogs of 3-(2-(4-Methoxyphenoxy)acetamido)benzofuran-2-carboxamide differ in substituents on the benzofuran core or carboxamide group. A key comparator is E957-2269 (ChemDiv ID: E957-2269), which replaces the primary carboxamide (-CONH₂) with an N,N-diethylcarboxamide (-CONEt₂) (Table 1).

Table 1: Structural and Molecular Comparison

| Property | This compound | E957-2269 (N,N-diethyl variant) |

|---|---|---|

| Molecular Formula | C₁₈H₁₆N₂O₅ | C₂₂H₂₄N₂O₅ |

| Molecular Weight (g/mol) | 340.33 | 396.44 |

| Carboxamide Substitution | -CONH₂ | -CONEt₂ |

| Key Functional Groups | Primary amide, benzofuran, 4-methoxyphenoxyacetamido | Diethylamide, benzofuran, 4-methoxyphenoxyacetamido |

Key Observations :

- The diethyl substitution in E957-2269 increases molecular weight by 56.11 g/mol, enhancing lipophilicity (predicted logP: ~2.8 vs. ~1.9 for the primary amide) .

Physicochemical Property Analysis

Aqueous Solubility: The primary amide group in this compound likely improves aqueous solubility relative to E957-2269 due to increased polarity. However, the 4-methoxyphenoxy group introduces moderate hydrophobicity, balancing solubility and membrane permeability.

Metabolic Stability : Amides are generally resistant to hydrolysis, but the diethyl substitution in E957-2269 may slow hepatic metabolism compared to the primary amide, which could be more susceptible to enzymatic degradation.

Biological Activity

3-(2-(4-Methoxyphenoxy)acetamido)benzofuran-2-carboxamide is a complex organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core substituted with an acetamido group linked to a methoxyphenoxy moiety. The structural formula can be represented as:

This unique structure contributes to its potential therapeutic effects by allowing interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including those associated with breast and liver cancers. Notably, it induces apoptosis in cancer cells, which is crucial for preventing tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | Disruption of cell wall synthesis |

| Anticancer | Induces apoptosis | Modulation of apoptotic pathways |

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to the modulation of signaling pathways related to cell growth and apoptosis.

- Molecular Targets : The compound likely interacts with enzymes such as kinases or phosphatases that play critical roles in cell signaling.

- Pathways Involved : It may affect pathways like the PI3K/AKT pathway, which is essential for cell survival and proliferation.

Study on Anticancer Activity

A study published in a peer-reviewed journal highlighted the efficacy of this compound against hepatocellular carcinoma (HCC). The findings demonstrated that the compound significantly suppressed cell viability and migration in HCC cell lines through downregulation of integrin α7 and modulation of epithelial-mesenchymal transition (EMT) markers such as vimentin and MMP-9 .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of benzofuran derivatives, including this compound. The study reported effective inhibition against several pathogenic bacteria, suggesting potential applications in developing new antimicrobial agents .

Table 2: Case Study Results

| Study Focus | Cell Line/Pathogen | Key Findings |

|---|---|---|

| Anticancer Activity | Hepatocellular carcinoma (Huh7) | Suppressed viability; induced apoptosis |

| Antimicrobial Activity | Various bacterial strains | Significant growth inhibition observed |

Q & A

Q. What are the optimized synthetic routes for 3-(2-(4-Methoxyphenoxy)acetamido)benzofuran-2-carboxamide?

The synthesis involves a multi-step process:

Benzofuran Core Formation : Cyclization of o-hydroxyacetophenone derivatives under acidic conditions to form the benzofuran scaffold .

Acetamido Group Introduction : Amide coupling using reagents like EDC or DCC to attach the 4-methoxyphenoxyacetic acid moiety to the benzofuran core .

Final Carboxamide Formation : Hydrolysis of ester intermediates followed by coupling with ammonia or amines .

Key Optimization Factors: Temperature (60–80°C for coupling), solvent choice (DMF or THF), and catalyst use (e.g., HOBt for reduced side reactions) .

Q. How is the compound characterized for purity and structural confirmation?

Q. What are the critical physicochemical properties influencing its bioactivity?

Q. What in vitro assays are used to evaluate its pharmacological potential?

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .

- Cell Viability : MTT assays in cancer lines (IC50 values reported in μM ranges) .

- Receptor Binding : Radioligand displacement studies (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy position) alter bioactivity?

Q. How can contradictory data in cytotoxicity studies be resolved?

Q. What strategies improve the compound’s bioavailability for in vivo studies?

Q. How is the mechanism of action elucidated against neurodegenerative targets?

Q. What analytical methods address stability challenges under physiological conditions?

- Forced Degradation Studies : Exposure to pH 1.2 (gastric) and pH 7.4 (blood) with LC-MS monitoring .

- Light/Heat Stress Testing : ICH guidelines Q1A(R2) to establish storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.